molecular formula C9H7NO4 B1302398 2-(2-Nitrophenyl)malondialdehyde CAS No. 53868-44-3

2-(2-Nitrophenyl)malondialdehyde

Cat. No.: B1302398
CAS No.: 53868-44-3
M. Wt: 193.16 g/mol
InChI Key: MXGSZJWKJZPIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Nitrophenyl)malondialdehyde is a chemical compound with the molecular formula C9H7NO4 and a molecular weight of 193.16 g/mol. It belongs to the class of malondialdehyde derivatives and is characterized by the presence of a nitrophenyl group attached to the malondialdehyde backbone

Preparation Methods

The synthesis of 2-(2-Nitrophenyl)malondialdehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction proceeds through the formation of an intermediate, which undergoes decarboxylation to yield the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity .

Chemical Reactions Analysis

2-(2-Nitrophenyl)malondialdehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, it can be converted to corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions can transform the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst . Substitution reactions involve the replacement of the nitro group with other functional groups, such as halogens, using reagents like halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Nitrophenyl)malondialdehyde has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying oxidative stress and lipid peroxidation, as it is a marker for these processes . In medicine, it is investigated for its potential role in diagnosing and monitoring diseases associated with oxidative stress . Additionally, it finds applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)malondialdehyde involves its interaction with biological molecules, leading to the formation of adducts with proteins and nucleic acids . This interaction can result in the modification of cellular functions and signaling pathways. The compound’s effects are primarily mediated through its ability to induce oxidative stress and generate reactive oxygen species, which can damage cellular components and disrupt normal cellular processes .

Comparison with Similar Compounds

2-(2-Nitrophenyl)malondialdehyde can be compared with other malondialdehyde derivatives, such as 2-(4-Nitrophenyl)malondialdehyde and 2-(2-Aminophenyl)malondialdehyde . While these compounds share a similar malondialdehyde backbone, the presence of different substituents (e.g., nitro vs. amino groups) imparts unique chemical properties and reactivity. For instance, this compound is more prone to undergo reduction reactions due to the presence of the nitro group, whereas 2-(2-Aminophenyl)malondialdehyde may participate in different types of reactions due to the amino group .

Properties

IUPAC Name

2-(2-nitrophenyl)propanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-5-7(6-12)8-3-1-2-4-9(8)10(13)14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGSZJWKJZPIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C=O)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371809
Record name 2-(2-Nitrophenyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386715-37-3, 53868-44-3
Record name 2-(2-Nitrophenyl)propanedial
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386715-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Nitrophenyl)malondialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Nitrophenyl)malondialdehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Nitrophenyl)malondialdehyde
Reactant of Route 2
Reactant of Route 2
2-(2-Nitrophenyl)malondialdehyde
Reactant of Route 3
Reactant of Route 3
2-(2-Nitrophenyl)malondialdehyde
Reactant of Route 4
2-(2-Nitrophenyl)malondialdehyde
Reactant of Route 5
2-(2-Nitrophenyl)malondialdehyde
Reactant of Route 6
Reactant of Route 6
2-(2-Nitrophenyl)malondialdehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.